3-氧化-5-硫代异噻唑-4-羧酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as sodium 5-sulfosalicylate and derivatives of isothiazole, involves various chemical reactions including alkylation, cyclization, and oxidation processes. For instance, alkylation of sodium 3-iminobutyronitrile and carbon disulfide produces alkyl 2-cyano-3-iminodithiobutyrates, which upon iodine oxidation afford alkylthioisothiazole derivatives (James & Krebs, 1982). Furthermore, the synthesis of nitrogen-rich compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex demonstrates the complexity and versatility of reactions involving sodium compounds and heterocyclic structures (Qin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, reveals intricate details about the coordination modes and the geometric arrangement of atoms within these compounds. For example, the sodium cation in sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is coordinated by two N atoms and three O atoms, forming layers of ions lying parallel to the bc plane (El‐Hiti et al., 2018).

Chemical Reactions and Properties

Chemical reactions and properties of sulfosalicylates and isothiazoles often involve coordination with metals, demonstrating potential for forming complexes with biological and catalytic activities. For instance, the reaction of sodium 5-sulfosalicylate with copper(II) leads to the formation of a complex demonstrating unusual coordination modes, which is significant for understanding the chemical behavior of sulfosalicylates (Marzotto et al., 2001).

科学研究应用

能量存储

钠化合物因其在能量存储解决方案中的潜力而受到探索,尤其是在钠离子电池的开发中。例如,室温钠硫电池和钠离子正极被认为是大规模电能存储的有希望的解决方案,因为钠的丰富性和低成本。该研究强调了电极材料和电解质的开发,以提高可再生能源和智能电网应用的性能和可靠性 (Pan、Hu 和 Chen,2013)。

药理学

在药理学中,诸如丹参酮 IIA 磺酸钠之类的钠衍生物因其多种药理活性而受到关注,包括抗氧化、抗炎和抗凋亡作用。这些化合物因其在治疗心血管疾病中的潜力而受到研究,展示了钠化合物在药物开发和治疗应用中的多功能性 (周等人,2019)。

环境修复

纳米零价铁 (nZVI) 与钠基氧化剂相结合已用于修复水和土壤中的污染物。这突出了钠化合物在提高环境修复技术效率中的作用,特别是在活化氧化剂去除污染物方面 (Li 和 Liu,2021)。

属性

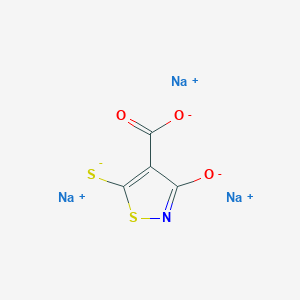

IUPAC Name |

trisodium;3-oxido-5-sulfido-1,2-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h9H,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZADVMVJWLIDI-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1[O-])[S-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4NNa3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)